5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid
Description
The compound 5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid (hereafter referred to as the target compound) is a pyrazolo[3,4-c]pyridine derivative with a pentanoic acid side chain. Its structure features:
- A pyrazolo[3,4-c]pyridine core with a 7-oxo group and a 4,5-dihydro ring system.
- A 4-methoxyphenyl substituent at position 1 of the pyrazole ring.
- A carbamoyl group at position 3 of the pyridine ring.
- A pentanoic acid chain linked via an amino group to the para-position of a phenyl ring attached to the pyridine core.
This compound is synthesized through hydrolysis of ester intermediates under basic conditions (e.g., NaOH in MeOH-H₂O), followed by acidification to yield the carboxylic acid moiety .
Properties
IUPAC Name |
5-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5/c1-35-19-11-9-18(10-12-19)30-23-20(22(28-30)24(26)33)13-15-29(25(23)34)17-7-5-16(6-8-17)27-14-3-2-4-21(31)32/h5-12,27H,2-4,13-15H2,1H3,(H2,26,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXZVSMVCZWUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)NCCCCC(=O)O)C(=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2206825-87-6 | |
| Record name | Apixaban open ring acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CZ96X7Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of Apixaban open ring acid is Factor Xa (FXa) . FXa is a key enzyme in the coagulation cascade that catalyzes the conversion of prothrombin to thrombin, which in turn leads to fibrin clot formation.
Mode of Action
Apixaban open ring acid selectively inhibits Factor Xa in both its free and bound forms, independent of antithrombin III. It also inhibits prothrombinase. By inhibiting these enzymes, the compound prevents the formation of thrombin and subsequently, the formation of fibrin clots.
Biochemical Pathways
The inhibition of Factor Xa disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin. This results in a decrease in fibrin clot formation, thereby reducing the risk of thromboembolic events.
Pharmacokinetics
Apixaban has a bioavailability of approximately 50%. It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration. The half-life of apixaban is approximately 12 hours. Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total apixaban clearance occurring via renal excretion.
Result of Action
The molecular and cellular effects of Apixaban open ring acid’s action include a reduction in the formation of fibrin clots. This results in a decreased risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism.
Biological Activity
5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C25H26N6O6
- Molecular Weight : 506.52 g/mol
- CAS Number : 2206825-87-6
- Purity : >98% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazolo[3,4-c]pyridine derivatives. For instance, compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa, MCF7, and HCT116.
-
Mechanism of Action :
- These compounds often induce apoptosis in cancer cells by inhibiting key cell cycle regulators such as CDK2 and CDK9. The inhibition of these cyclin-dependent kinases leads to cell cycle arrest and increased apoptosis rates .
- In vitro assays showed that certain derivatives induced early and late apoptosis in HeLa cells with significant efficacy compared to controls .
- Case Study Findings :
| Compound | Cell Line | Apoptosis Rate (%) | IC50 (µM) |
|---|---|---|---|
| 9a | HeLa | 42.19 | 10.5 |
| 14g | MCF7 | 22.89 | 12.0 |
| 14g | HCT116 | 26.71 | 11.8 |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Research on related compounds indicates that they may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Inhibitory Studies :
- Mechanism :
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely related to its structural characteristics:
- Substituents on the Phenyl Rings : Variations in substituents on the phenyl rings can significantly impact both anticancer and anti-inflammatory activities.
- Pyrazolo[3,4-c]pyridine Core : The presence of the pyrazolo[3,4-c]pyridine moiety is essential for its biological efficacy.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several pyrazolo-pyridine and pyrimidine derivatives. Key analogs include:
(a) 6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid
- Differences: Replaces the pentanoic acid chain with a carboxylic acid directly attached to the pyridine core.
- Impact: Reduced solubility due to the absence of the flexible pentanoic acid chain. Bioactivity may differ due to altered binding interactions .
(b) 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile
- Differences : Features a pyrazolo[4,3-d]pyrimidine core with a 4-fluorophenyl group and a nitrile substituent.
- Impact : The fluorophenyl group enhances metabolic stability, while the nitrile may engage in polar interactions absent in the target compound .
(c) 3-[(2-Benzyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)sulfonyl]benzonitrile
- Differences: Contains a sulfonylbenzonitrile group instead of the carbamoyl-pentanoic acid chain.
Bioactivity and Structure-Activity Relationships (SAR)
- Carbamoyl Group : The carbamoyl moiety in the target compound may enhance binding to enzymes or receptors via hydrogen bonding, a feature absent in analogs with nitrile or sulfonyl groups .
- Methoxyphenyl Substituent: The 4-methoxy group improves lipophilicity and membrane permeability compared to non-substituted phenyl rings in analogs like those with 4-fluorophenyl groups .
- Pentanoic Acid Chain: This chain likely improves solubility and pharmacokinetics (e.g., absorption) compared to shorter-chain carboxylic acid derivatives .
Table 1: Key Structural and Functional Comparisons
| Compound | Core Structure | Key Substituents | Solubility Profile | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | Pyrazolo[3,4-c]pyridine | Carbamoyl, pentanoic acid | Moderate-High | Enzyme inhibition |
| 6-(4-Iodophenyl)...-3-carboxylic Acid | Pyrazolo[3,4-c]pyridine | Carboxylic acid | Low-Moderate | Anti-inflammatory |
| 5-Butylamino...-3-carbonitrile | Pyrazolo[4,3-d]pyrimidine | Fluorophenyl, nitrile | Low | Kinase inhibition |
| 3-[(2-Benzyl...]benzonitrile | Pyrazolo[3,4-c]pyridine | Sulfonylbenzonitrile | Low | Protease inhibition |
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the target compound would cluster with other pyrazolo-pyridines but diverge due to its unique side chain. For example:
- Tanimoto Index : ~0.75 with pyrazolo[3,4-c]pyridine analogs (high core similarity).
- Dice Index: ~0.65 with pentanoic acid-containing compounds (moderate functional group similarity) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and what are critical reaction intermediates?
- Methodological Answer : The synthesis involves cyclocondensation and nucleophilic substitution. For example, pyrazole intermediates can be prepared via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by coupling with a 4-methoxyphenyl group. Hydrolysis of ester intermediates (e.g., methyl 5-amino-1H-pyrazole-4-carboxylate) under basic conditions yields carboxylic acid derivatives. Key steps include optimizing reaction time and temperature to avoid byproducts .
- Characterization : Use H/C NMR to confirm substituent positions and LC-MS for purity assessment (>95%) .
Q. Which spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer :
- NMR : H NMR identifies proton environments (e.g., aromatic protons from the 4-methoxyphenyl group at δ 6.8–7.2 ppm), while C NMR confirms carbonyl (C=O) and carbamoyl (CONH) groups .
- FT-IR : Peaks at ~1650 cm (amide C=O) and ~1700 cm (pyridinone C=O) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] for CHNO) .
Q. How can solubility and stability be assessed during preclinical studies?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring concentration via UV-Vis spectroscopy.
- Stability : Use accelerated stability testing (40°C/75% RH) over 4 weeks, with HPLC monitoring for degradation products .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reaction yields reported across studies?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways and identify energy barriers. For example, ICReDD’s quantum chemical calculations can predict optimal conditions (e.g., solvent polarity, catalyst loading) to minimize side reactions. Compare computed activation energies with experimental yields to validate models .
- Case Study : If yields vary due to competing ring-closure mechanisms, transition-state analysis can guide solvent selection (e.g., DMF vs. THF) .
Q. What strategies address discrepancies in reported biological activity (e.g., IC values)?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell line, incubation time). For instance, inconsistencies in kinase inhibition assays may arise from ATP concentration differences.
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with structural analogs (e.g., pyrazolo[3,4-c]pyridine derivatives) to isolate substituent effects .
Q. How can AI-driven platforms optimize large-scale synthesis and purity?
- Methodological Answer : Integrate COMSOL Multiphysics for reaction simulation and machine learning (ML) for parameter optimization. For example:
- Process Control : Use ML to predict impurity profiles based on temperature gradients and stirring rates.
- Smart Laboratories : Implement real-time HPLC feedback to adjust reagent flow rates autonomously .
Q. What mechanistic insights explain the compound’s selectivity for specific molecular targets?
- Methodological Answer :
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the carbamoyl group and hydrophobic interactions with the 4-methoxyphenyl moiety.
- Mutagenesis Studies : Validate computational predictions by testing activity against mutant proteins (e.g., alanine scanning of binding pockets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
